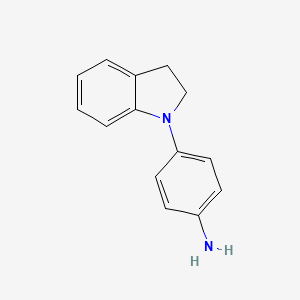

4-(2,3-dihydro-1H-indol-1-yl)aniline

Beschreibung

Significance of the Dihydroindole and Aniline (B41778) Substructures in Organic Synthesis and Functional Materials

The dihydroindole, or indoline (B122111), scaffold is a prevalent motif in a vast number of natural products and biologically active compounds. Its presence is crucial for the pharmacological activity of many alkaloids and synthetic pharmaceuticals. In organic synthesis, the indoline ring system serves as a versatile building block for the construction of more complex molecular architectures. The saturated five-membered ring fused to the benzene (B151609) ring provides a rigid, three-dimensional structure that is sought after in drug design. Furthermore, the nitrogen atom within the indoline moiety can be readily functionalized, allowing for the modulation of the molecule's electronic and steric properties. In the realm of functional materials, indoline derivatives have been investigated for their use in organic dyes, particularly for dye-sensitized solar cells, owing to their favorable electronic and photophysical properties.

Aniline and its derivatives are foundational to the chemical industry, most notably as precursors to a wide array of dyes and pigments. The amino group attached to the benzene ring makes the aromatic system electron-rich, facilitating electrophilic substitution reactions and rendering it highly reactive in various chemical transformations. wikipedia.org This reactivity has been harnessed in the synthesis of numerous pharmaceuticals, agrochemicals, and polymers. wikipedia.org In materials science, aniline is the monomer for polyaniline (PANI), one of the most studied conductive polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. researchgate.net The ability of the aniline moiety to engage in polymerization and to be modified with various functional groups makes it a critical component in the design of advanced materials with tailored electronic and optical properties. researchgate.net

Historical Context and Evolution of Research on Indoline- and Aniline-Containing Scaffolds

The history of indole (B1671886) chemistry, from which indoline is derived, dates back to the early 19th century with the investigation of the dye indigo (B80030). The formal synthesis of indole was achieved by Adolf von Baeyer in 1866. Seminal contributions, such as the Fischer indole synthesis developed in 1883, propelled the field forward, enabling the synthesis of a wide variety of substituted indoles. The subsequent development of methods for the reduction of the indole nucleus provided access to the indoline scaffold, which became recognized as a key structural element in many alkaloids and pharmacologically active compounds. Over the decades, research has evolved from the isolation and structural elucidation of natural products containing these motifs to the development of sophisticated synthetic methodologies for their preparation and functionalization.

The story of aniline is similarly rich, beginning with its first isolation from the destructive distillation of indigo in 1826. wikipedia.org Its true potential was unlocked in the mid-19th century with the discovery of mauveine, the first synthetic organic dye, by William Perkin. This discovery catalyzed the birth of the synthetic dye industry and established aniline as a cornerstone of industrial organic chemistry. Research into aniline and its derivatives has since expanded dramatically, leading to the development of a vast array of compounds with applications in medicine (e.g., sulfa drugs), agriculture, and polymer science. The 20th and 21st centuries have seen the emergence of advanced catalytic methods for the synthesis and functionalization of aniline derivatives, further cementing their importance in modern chemistry.

Current Research Landscape and Gaps Pertaining to 4-(2,3-dihydro-1H-indol-1-yl)aniline

A thorough review of the current scientific literature reveals a significant gap in the specific investigation of this compound. While extensive research has been conducted on various substituted indolines and anilines as separate entities or in different combinatorial arrangements, this particular molecule appears to be largely unexplored. There is a notable absence of dedicated studies detailing its synthesis, characterization, and potential applications.

The existing research landscape for related compounds, however, provides a strong rationale for the investigation of this compound. For instance, N-arylindoline derivatives are being explored for their biological activities, and aniline derivatives are continuously being developed for new materials. The fusion of these two important pharmacophores in a single molecule suggests several potential avenues of research:

Medicinal Chemistry: Given the prevalence of the indoline core in bioactive molecules, this compound could serve as a novel scaffold for the development of new therapeutic agents. The aniline moiety provides a handle for further functionalization, allowing for the creation of a library of derivatives to be screened for various biological activities.

Materials Science: The presence of the aniline substructure suggests that this compound could be a promising monomer for the synthesis of novel conductive polymers. The indoline group would introduce unique steric and electronic properties to the resulting polymer, potentially leading to materials with enhanced solubility, processability, and tailored optoelectronic characteristics.

Organic Synthesis: The compound itself can be a valuable intermediate in the synthesis of more complex heterocyclic systems, leveraging the reactivity of both the indoline and aniline components.

The primary research gap is the lack of fundamental data on the synthesis, spectroscopic properties, and reactivity of this compound. Without this foundational knowledge, its potential in the aforementioned fields remains speculative.

Objectives and Scope of Comprehensive Academic Investigation of the Compound

A comprehensive academic investigation of this compound should aim to address the current knowledge gap by pursuing the following objectives:

Development of an Efficient and Scalable Synthesis: The primary objective would be to establish a reliable synthetic route to this compound with good to excellent yields, starting from readily available starting materials.

Thorough Physicochemical and Spectroscopic Characterization: A detailed characterization of the synthesized compound is crucial. This would involve determining its key physicochemical properties and obtaining comprehensive spectroscopic data to confirm its structure and purity.

Exploration of Chemical Reactivity: The investigation should explore the reactivity of both the indoline and aniline moieties within the molecule. This could include electrophilic aromatic substitution reactions on the aniline ring, N-alkylation or acylation of the indoline nitrogen, and oxidative polymerization of the aniline unit.

Preliminary Evaluation of Potential Applications: The scope of the investigation should include an initial assessment of the compound's potential in materials science and medicinal chemistry. This could involve attempts to polymerize the monomer and characterize the resulting polymer, as well as computational docking studies or preliminary in vitro screening for biological activity.

By achieving these objectives, a foundational understanding of the chemistry of this compound can be established, paving the way for its potential future applications in various scientific and technological fields.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₄H₁₄N₂ |

| Molecular Weight | 210.28 g/mol |

| XLogP3 | 3.0 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 210.11569861 g/mol |

| Monoisotopic Mass | 210.11569861 g/mol |

| Topological Polar Surface Area | 29.1 Ų |

| Heavy Atom Count | 16 |

| Formal Charge | 0 |

| Complexity | 213 |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Data |

|---|---|

| ¹H NMR | δ ~7.2-6.5 (m, Ar-H), δ ~4.0-3.5 (br s, -NH₂), δ ~3.4 (t, 2H, N-CH₂), δ ~3.0 (t, 2H, Ar-CH₂) |

| ¹³C NMR | δ ~150-110 (Ar-C), δ ~50 (N-CH₂), δ ~30 (Ar-CH₂) |

| IR (Infrared) | ~3400-3300 cm⁻¹ (N-H stretch), ~3100-3000 cm⁻¹ (Ar C-H stretch), ~2950-2850 cm⁻¹ (Aliphatic C-H stretch), ~1620 cm⁻¹ (N-H bend), ~1600, 1500 cm⁻¹ (Ar C=C stretch) |

| Mass Spec (MS) | [M]⁺ at m/z = 210.12 |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2,3-dihydroindol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c15-12-5-7-13(8-6-12)16-10-9-11-3-1-2-4-14(11)16/h1-8H,9-10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAZCPBPDHIJEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588600 | |

| Record name | 4-(2,3-Dihydro-1H-indol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224036-13-9 | |

| Record name | 4-(2,3-Dihydro-1H-indol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 4 2,3 Dihydro 1h Indol 1 Yl Aniline

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com For 4-(2,3-dihydro-1H-indol-1-yl)aniline, the most logical disconnection is the C-N bond between the indoline (B122111) nitrogen and the aniline (B41778) ring. This leads to two primary synthons: an indoline cation and a p-aminophenyl anion, or more practically, indoline and a reactive derivative of p-phenylenediamine (B122844) or a protected aniline.

Another key disconnection strategy involves breaking the bonds within the dihydroindole ring. For instance, a disconnection of the N1-C2 and C3-C3a bonds could lead back to a substituted aniline and a two-carbon unit, although this is a more complex and less common approach for this specific target. The Bischler and Reissert indole (B1671886) syntheses provide examples of such cyclization strategies. quimicaorganica.org

The primary retrosynthetic approach is summarized in the following table:

| Target Molecule | Key Disconnection | Synthons | Corresponding Reagents |

| This compound | C(aryl)-N(indoline) | Indoline cation + p-aminophenyl anion | Indoline + p-haloaniline or p-nitrohalobenzene followed by reduction |

| This compound | C(aryl)-N(indoline) | Indoline anion + p-aminophenyl cation | Indoline + p-phenylenediamine derivative |

This analysis highlights that N-arylation reactions are the most direct and common methods for synthesizing the target compound.

Direct Synthesis Routes to this compound

Direct synthesis routes focus on forming the target molecule in a minimal number of steps from readily available precursors.

The formation of the C(aryl)-N bond is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are prominent examples of such transformations. nih.govnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. researchgate.net In this context, indoline is coupled with a p-substituted aniline precursor, such as 4-bromoaniline (B143363) or 4-iodoaniline, in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.org The reaction can also be performed with a protected aniline, such as 4-bromo-N,N-dimethylaniline, followed by deprotection. A general scheme for this reaction is as follows:

Indoline + 4-Haloaniline --(Pd catalyst, Ligand, Base)--> this compound

Ullmann Condensation: This copper-catalyzed reaction is another classic method for N-arylation. researchgate.netglobethesis.com It typically requires harsher reaction conditions (higher temperatures) compared to the Buchwald-Hartwig amination. The reaction involves coupling indoline with a 4-haloaniline in the presence of a copper catalyst and a base.

An alternative strategy involves forming the dihydroindole ring as the final key step. rwth-aachen.de This can be achieved through various intramolecular cyclization reactions. For instance, a suitably substituted o-vinylaniline can undergo cyclization to form the indoline ring. organic-chemistry.org Another approach involves the reduction of a pre-formed indole ring.

One potential, though less direct, route could involve the reaction of a derivative of 2-(2-aminoaryl)acetonitrile with an appropriate arylboronic acid, followed by cyclization. organic-chemistry.org A photocatalyzed decarboxylative radical arylation has also been reported for the synthesis of substituted indolines, offering a metal-free alternative. acs.orgnih.gov

The success of the synthesis of this compound heavily relies on the careful optimization of reaction parameters. bristol.ac.uk

| Parameter | Influence on the Reaction | Typical Conditions for Buchwald-Hartwig Amination |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side reactions. | 80-120 °C |

| Solvent | Solubilizes reactants and influences catalyst activity. | Toluene, Dioxane, DMF |

| Stoichiometry | The ratio of reactants, catalyst, and base is crucial for optimal yield. | Slight excess of the amine or aryl halide may be used. Catalyst loading is typically 1-5 mol%. |

| Duration | Reaction time is monitored to ensure complete conversion without product degradation. | 8-24 hours |

For instance, in a Buchwald-Hartwig amination, the choice of phosphine ligand is critical. researchgate.net Bulky, electron-rich phosphines often give the best results. organic-chemistry.org The base is also a key factor, with common choices including sodium tert-butoxide (NaOtBu), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). chemrxiv.org The reaction temperature is typically elevated, often in the range of 80-120 °C, and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

After the reaction is complete, the crude product must be purified to obtain this compound in high purity. Common purification techniques include:

Extraction: The reaction mixture is typically worked up by extraction to remove inorganic salts and other water-soluble impurities.

Column Chromatography: This is a widely used technique to separate the desired product from unreacted starting materials and byproducts. Silica gel is a common stationary phase, and a mixture of organic solvents (e.g., ethyl acetate/hexanes) is used as the mobile phase. acs.org

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method to achieve high purity.

The purity of the final compound is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis. ijrpc.com

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. researchgate.net Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. rsc.org N-arylation reactions, particularly when optimized, can have good atom economy.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives. acs.org Research into conducting Buchwald-Hartwig aminations in more environmentally benign solvents is ongoing. acs.org

Energy Efficiency: Developing reactions that can be conducted at lower temperatures and pressures to reduce energy consumption. tandfonline.com The use of microwave irradiation has been explored as a way to accelerate reactions and improve energy efficiency in indole synthesis. tandfonline.comtandfonline.com

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents is a fundamental principle of green chemistry. researchgate.net Both palladium and copper-catalyzed N-arylation reactions are examples of this principle.

Renewable Feedstocks: While not yet widely implemented for this specific compound, the long-term goal is to source starting materials from renewable resources.

Recent advancements in green chemistry for indole synthesis include the use of electrochemical methods, which avoid the need for chemical oxidants, and the development of multicomponent reactions that increase efficiency by combining several steps into one pot. rsc.orgrsc.org

Solvent-Free and Aqueous Reaction Media Utilization

The move away from volatile organic solvents is a cornerstone of green chemistry. For the synthesis of this compound, both solvent-free and aqueous conditions have been explored, often in conjunction with microwave irradiation to accelerate reaction rates.

Palladium-catalyzed N-arylation of indoline with aryl halides under solvent-free conditions, facilitated by microwave heating, has proven to be an effective method for preparing a series of N-aryl indolines. byjus.com This approach offers good yields in short reaction times with low catalyst loadings. byjus.com While specific examples detailing the synthesis of this compound using a solvent-free approach are not extensively documented, the general success of this methodology with various aryl bromides, chlorides, and iodides suggests its applicability. byjus.com A plausible route would involve the reaction of indoline with a p-substituted aniline precursor, such as p-haloaniline or p-nitroaniline (followed by a reduction step), under these conditions.

Aqueous media offer an attractive alternative, being non-toxic, non-flammable, and inexpensive. Copper-catalyzed Ullmann-type coupling reactions in water have been developed for the N-arylation of nitrogen-containing heterocycles. For instance, a copper(I) oxide-catalyzed reaction of indoles with aryl iodides in water, using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), has been reported to give high yields of N-arylindoles. researchgate.net Furthermore, the coupling of aryl bromides with aqueous ammonia (B1221849) using a CuI/4-hydroxy-L-proline catalytic system proceeds efficiently, indicating the potential for using water as a solvent for C-N bond formation. nih.gov The synthesis of 4-(1-indolinyl)aniline in water has been achieved with a 51% yield using a copper-catalyzed reaction. nih.gov

Table 1: Examples of Solvent-Free and Aqueous Synthesis of N-Arylindolines

| Aryl Halide/Precursor | Amine | Catalyst System | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl bromides/chlorides/iodides | Indoline | Palladium-based | Solvent-free | Microwave irradiation | Good | byjus.com |

| Aryl iodides | Indole | Cu2O/TBAB | Water | 130 °C, 24 h | High | researchgate.net |

Application of Heterogeneous and Reusable Catalysts

The development of heterogeneous catalysts that can be easily recovered and reused is a key area of research in sustainable synthesis. For the N-arylation of indoline to produce this compound, various solid-supported metal catalysts have been investigated.

Copper oxide nanoparticles (CuO NPs) have emerged as efficient and reusable heterogeneous catalysts for Ullmann-type C-N coupling reactions. researchgate.net These nanoparticles, synthesized through green methods using plant extracts, can catalyze the N-arylation of indoles and anilines under ligand-free conditions. researchgate.net The catalyst can be recovered and reused multiple times without a significant loss in its catalytic activity. researchgate.net

Palladium supported on various materials, such as graphene or silica-starch composites, has also been employed for N-arylation reactions, although these have been more extensively studied for amines in general rather than specifically for indoline N-arylation. researchgate.net Natural kaolin, an environmentally benign solid acid, has been shown to be an effective and recyclable catalyst for multicomponent reactions to synthesize substituted quinolines from anilines, highlighting the potential of natural clays (B1170129) in heterocyclic synthesis. nih.gov

Table 2: Heterogeneous and Reusable Catalysts in N-Arylation Reactions

| Catalyst | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| CuO Nanoparticles | Ullmann C-N coupling | Indole/Aniline + Aryl halides | Ligand-free, reusable (up to 7 times) | researchgate.net |

| Pd/Graphene | N-arylation | Amines + Aryl halides | Heterogeneous, potential for reuse | researchgate.net |

| Pd/Silica-starch | N-arylation | Amines + Aryl halides | Heterogeneous, potential for reuse | researchgate.net |

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org High atom economy is a key principle of green chemistry.

The synthesis of this compound can be achieved through various coupling reactions, with the Buchwald-Hartwig amination being a prominent example. The atom economy of this reaction depends on the specific reactants and reagents used. For instance, in the reaction of indoline with 4-chloroaniline, the theoretical atom economy can be calculated as follows:

Reaction: Indoline + 4-Chloroaniline → this compound + HCl

Molecular Weight of this compound: C14H14N2 ≈ 210.27 g/mol

Molecular Weight of Indoline: C8H9N ≈ 119.16 g/mol

Molecular Weight of 4-Chloroaniline: C6H6ClN ≈ 127.57 g/mol

Percent Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

Percent Atom Economy = (210.27 / (119.16 + 127.57)) x 100 ≈ 85.2%

This calculation does not account for catalysts, bases, and solvents, which are not incorporated into the final product and contribute to waste. Transition-metal-catalyzed C-H functionalization reactions are often highlighted for their high atom economy as they avoid the need for pre-functionalized starting materials. nih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the fine-tuning of its chemical and physical properties for various applications. Functionalization can be directed towards either the indoline ring system or the aniline phenyl ring.

Functionalization of the Indoline Ring System

Direct C-H functionalization of the indoline ring offers an atom-economical approach to introduce substituents. Transition-metal-catalyzed C-H activation can be directed to specific positions on the benzene (B151609) ring of the indoline moiety. nih.gov For indoline substrates, C-H functionalization typically occurs at the benzene ring. nih.gov For instance, iron-catalyzed C-H functionalization of N-substituted indoles has been shown to occur at the C2 or other positions of the indole ring, depending on the substitution pattern. nankai.edu.cn While specific examples on this compound are scarce, these general principles of C-H activation provide a strategic blueprint for its derivatization.

Chemical Modifications and Substitutions on the Aniline Phenyl Ring

The aniline phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions. The amino group is a strong activating and ortho-, para-directing group. byjus.comlibretexts.org However, direct halogenation or nitration of anilines can lead to overreaction and a mixture of products. libretexts.orgscribd.com

To achieve monosubstitution, the reactivity of the amino group is often attenuated by acetylation to form an acetanilide (B955). libretexts.org This protecting group directs electrophiles primarily to the para position. Subsequent hydrolysis removes the acetyl group to yield the substituted aniline. libretexts.org

Table 3: Common Electrophilic Substitution Reactions on the Aniline Ring

| Reaction | Reagents | Expected Product Position | Notes | Reference |

|---|---|---|---|---|

| Halogenation | Bromine water | 2,4,6-tribromo derivative | Uncontrolled reaction | byjus.com |

| Acetanilide followed by halogenating agent | Ortho- and para-isomers | Controlled monosubstitution | scribd.com | |

| Nitration | HNO3/H2SO4 | Mixture of ortho-, meta-, and para-isomers | Anilinium ion formation leads to meta-product | byjus.com |

| Acetanilide followed by nitrating agent | Para-isomer is major | Controlled monosubstitution | libretexts.org |

| Sulfonation | Fuming H2SO4 | Para-isomer (sulfanilic acid) | Direct reaction is possible | scribd.com |

Regioselective Synthesis of Isomeric Derivatives

The regioselective synthesis of specific isomers of substituted this compound is crucial for establishing structure-activity relationships. The Bartoli indole synthesis, for example, provides a route to 7-substituted indoles from ortho-substituted nitroarenes. wikipedia.org Palladium-catalyzed reactions have also been developed for the regio- and stereoselective synthesis of substituted isoquinolinones, demonstrating the fine control achievable with modern catalytic systems. beilstein-journals.org

For the synthesis of isomers with substituents on the aniline ring, the directing effects of existing substituents play a key role. For instance, the nitration of N-acetylated toluidines shows regioselectivity controlled by the interplay of the activating effects of the acetamido and methyl groups, as well as steric hindrance. organic-chemistry.org Similar principles would apply to the synthesis of, for example, 2-nitro-4-(indolin-1-yl)aniline or 3-nitro-4-(indolin-1-yl)aniline, where the indolin-1-yl group would act as a strong ortho-, para-director. The synthesis of 5-(4-methylpiperazin-1-yl)-2-nitroaniline (B187262) derivatives has been reported, showcasing methods for introducing substituents at specific positions on an aniline ring. nih.gov

Multi-Component Reactions (MCRs) Incorporating the Scaffold

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. wikipedia.orgnih.gov These reactions are characterized by their high atom economy, procedural simplicity, and the ability to rapidly generate molecular complexity. nih.gov The this compound scaffold possesses a primary aniline amine group, making it a prime candidate for participation in several well-known MCRs, most notably the Ugi four-component reaction (Ugi-4CR).

The Ugi reaction is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org The reaction proceeds through the initial formation of an imine from the aldehyde and the amine, which is then attacked by the isocyanide and the carboxylate, ultimately rearranging to form a stable α-acylamino amide product. wikipedia.org

While specific examples detailing the use of this compound as the amine component in Ugi reactions are not prevalent in the reviewed literature, its structural features strongly support its potential as a substrate. The primary aromatic amine is well-suited to form the initial imine with an aldehyde, which would then engage with the other components. A hypothetical Ugi reaction incorporating this scaffold could proceed as outlined in the table below, using generic components to illustrate the expected transformation. Such a reaction would attach a complex amide side chain to the aniline nitrogen, providing a straightforward method for creating a diverse library of derivatives. For instance, a sequential Ugi four-component reaction followed by a C-H activation has been reported for the synthesis of 3-(diphenylmethylidene)-2,3-dihydro-1H-indol-2-ones from aniline derivatives. researchgate.net Similarly, Ugi-tetrazole four-component reactions have been used with various substituted anilines to produce highly substituted indoles. nih.gov

Table 1: Representative Ugi Four-Component Reaction (Ugi-4CR)

| Reactant Class | Example Reactant | Role in Reaction | Resulting Structural Moiety |

| Amine | This compound | Forms imine with aldehyde | N-substituted α-aminoacyl amide |

| Aldehyde | Benzaldehyde | Carbonyl component for imine formation | Provides the α-substituent on the amide |

| Carboxylic Acid | Acetic Acid | Provides the acyl group | Forms the N-acyl group on the final product |

| Isocyanide | tert-Butyl isocyanide | C1-synthon, undergoes α-addition | Forms the C-terminal amide |

Stereoselective Synthesis of Chiral Analogues

The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure compounds, which is of paramount importance in pharmacology and materials science. For the this compound scaffold, chiral analogues could be synthesized by introducing stereocenters into the indoline ring, typically at the C2 or C3 positions, or by creating axial chirality along the N-C bond of the N-aryl substituent.

Although direct stereoselective synthesis of chiral analogues starting from this compound is not extensively documented, established methods for the asymmetric synthesis of related indoline structures can be considered. One powerful strategy is the kinetic resolution of racemic 2-substituted indolines. whiterose.ac.uknih.gov This method involves using a chiral base, such as n-butyllithium complexed with a chiral ligand like (-)-sparteine, to selectively deprotonate one enantiomer of a racemic N-protected 2-arylindoline. nih.gov The resulting configurationally stable organolithium intermediate can then be trapped with an electrophile to yield a 2,2-disubstituted indoline with high enantiomeric excess. The unreacted enantiomer of the starting material can also be recovered in an enantioenriched form. nih.gov This approach allows for the preparation of both enantiomers of the chiral products from a single racemic starting material. whiterose.ac.uk

Another approach involves the atroposelective synthesis of N-arylindoles, which creates axial chirality due to restricted rotation around the C-N bond. pku.edu.cn While this applies to the aromatic indole rather than the saturated indoline ring, subsequent reduction could potentially yield chiral N-arylindoline analogues. For example, rhodium-catalyzed asymmetric N-H insertion reactions have been used to create axially chiral N-arylindoles with excellent enantiomeric ratios. pku.edu.cn

The table below summarizes a representative approach for generating chiral indolines that could be applied to create analogues of the target scaffold.

Table 2: Asymmetric Synthesis via Kinetic Resolution of 2-Arylindolines

| Step | Description | Reagents & Conditions | Outcome |

| 1. Protection | N-protection of the racemic 2-arylindoline. | Boc₂O, Et₃N, CH₂Cl₂ | Racemic N-Boc-2-arylindoline. |

| 2. Kinetic Resolution | Enantioselective deprotonation using a chiral base. | n-BuLi, (-)-sparteine, THF, -78 °C | Selective formation of one enantiomer of the lithiated species. |

| 3. Electrophilic Trap | Quenching the organolithium intermediate with an electrophile. | MeOCOCl | Formation of an enantioenriched 2,2-disubstituted indoline. |

| 4. Recovery | Isolation of the unreacted starting material. | Chromatographic separation | Recovery of the other enantiomer of the N-Boc-2-arylindoline. |

| 5. Deprotection | Removal of the N-Boc protecting group. | Trifluoroacetic acid (TFA) | Access to enantioenriched 2-arylindoline and 2,2-disubstituted indoline. |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a complete structural map can be assembled.

The ¹H NMR spectrum of 4-(2,3-dihydro-1H-indol-1-yl)aniline is anticipated to display distinct signals corresponding to the protons of the indoline (B122111) and aniline (B41778) rings. The aniline moiety features a parasubstituted aromatic ring, which typically presents as an AA'BB' system, appearing as two doublets. The amino (-NH₂) group protons would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

The indoline fragment contains both aromatic and aliphatic protons. The four protons on the benzene (B151609) ring of the indoline core will appear in the aromatic region, with their specific shifts and coupling patterns influenced by their position relative to the fused dihydro-pyrrole ring. The two methylene (B1212753) (-CH₂-) groups of the dihydro-pyrrole ring are expected to appear as two triplets in the aliphatic region of the spectrum due to coupling with each other.

Predicted ¹H NMR Data for this compound

This table is generated based on typical chemical shift values for indoline and aniline derivatives. Actual experimental values may vary.

| Protons (Aniline Moiety) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2', H-6' | 6.8 - 7.2 | Doublet (d) | 8.0 - 9.0 |

| H-3', H-5' | 6.6 - 6.8 | Doublet (d) | 8.0 - 9.0 |

| -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | - |

| Protons (Indoline Moiety) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-7 | 7.0 - 7.3 | Doublet (d) | 7.0 - 8.0 |

| H-4 | 6.8 - 7.0 | Doublet (d) | 7.0 - 8.0 |

| H-5, H-6 | 6.6 - 6.9 | Multiplet (m) | - |

| H-2 (-CH₂-) | 3.8 - 4.1 | Triplet (t) | 8.0 - 9.0 |

| H-3 (-CH₂-) | 3.0 - 3.3 | Triplet (t) | 8.0 - 9.0 |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal. The spectrum for this compound is expected to show 10 signals for the 14 carbon atoms, as symmetry in the aniline ring results in equivalent pairs of carbons (C-2'/C-6' and C-3'/C-5'). The chemical shifts will differentiate between aromatic and aliphatic carbons, as well as carbons bonded to nitrogen.

Predicted ¹³C NMR Data for this compound

This table is generated based on typical chemical shift values for indoline and aniline derivatives. Actual experimental values may vary.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1' (C-NH₂) | 144.0 - 147.0 |

| C-4' (C-N) | 138.0 - 142.0 |

| C-3', C-5' | 115.0 - 117.0 |

| C-2', C-6' | 120.0 - 124.0 |

| C-7a | 150.0 - 153.0 |

| C-3a | 130.0 - 133.0 |

| C-7 | 127.0 - 129.0 |

| C-5 | 124.0 - 126.0 |

| C-4 | 118.0 - 121.0 |

| C-6 | 108.0 - 111.0 |

| C-2 (-CH₂-) | 52.0 - 55.0 |

| C-3 (-CH₂-) | 28.0 - 31.0 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between the adjacent aliphatic protons H-2 and H-3 in the indoline ring, and between adjacent aromatic protons on both the indoline (e.g., H-6 with H-5 and H-7) and aniline (H-2' with H-3' and H-5' with H-6') rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would be used to definitively assign the carbon signals for all protonated carbons by linking the assigned proton shifts to their corresponding carbon resonances. For example, the triplet at ~3.9 ppm would show a cross-peak to the carbon signal at ~53 ppm, assigning them as H-2 and C-2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is vital for establishing the connectivity between the molecular fragments. Crucial HMBC correlations would be observed from the aniline protons (H-3'/H-5') to the indoline carbon C-7a and from the indoline H-2 protons to the aniline carbon C-4', confirming the N-C bond that links the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space. It can be used to confirm spatial relationships within the molecule, such as the proximity of the indoline H-7 proton to the H-2 methylene protons.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be characterized by absorptions corresponding to the N-H bonds of the primary amine, aromatic and aliphatic C-H bonds, aromatic C=C bonds, and C-N bonds. The primary amine of the aniline moiety is expected to show two distinct N-H stretching bands (symmetric and asymmetric) in the region of 3300-3500 cm⁻¹.

Predicted FT-IR Data for this compound

This table is generated based on characteristic group frequencies. Actual experimental values may vary.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3450 - 3350 | Medium | N-H asymmetric stretching (primary amine) |

| 3350 - 3250 | Medium | N-H symmetric stretching (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2980 - 2850 | Medium | Aliphatic C-H stretching (-CH₂-) |

| 1640 - 1610 | Strong | N-H bending (scissoring) |

| 1610 - 1580 | Medium-Strong | Aromatic C=C stretching |

| 1520 - 1480 | Medium-Strong | Aromatic C=C stretching |

| 1350 - 1250 | Strong | Aromatic C-N stretching |

FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often produce strong signals in the Raman spectrum. The C-H stretching vibrations and the symmetric vibrations of the methylene groups would also be observable.

Predicted FT-Raman Data for this compound

This table is generated based on characteristic group frequencies. Actual experimental values may vary.

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode |

| 3100 - 3000 | Strong | Aromatic C-H stretching |

| 2980 - 2850 | Medium | Aliphatic C-H stretching (-CH₂-) |

| 1615 - 1585 | Very Strong | Aromatic ring stretching |

| 1350 - 1300 | Medium | C-H bending |

| 1010 - 990 | Strong | Aromatic ring breathing (symmetric) |

Reactivity Profiles and Mechanistic Investigations

Electrophilic Aromatic Substitution (EAS) Reactions on the Aniline (B41778) Ring

The aniline portion of the molecule is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the primary amino group (-NH₂). This group directs incoming electrophiles to the ortho and para positions relative to itself. acs.org In the case of 4-(2,3-dihydro-1H-indol-1-yl)aniline, the para position is already substituted by the indoline (B122111) moiety, meaning that electrophilic attack will predominantly occur at the positions ortho to the primary amine.

The high reactivity of the aniline ring can sometimes be a drawback, leading to multiple substitutions. nih.gov To achieve monosubstitution, the reactivity of the amino group can be moderated by converting it into an amide, for example, through acetylation with acetic anhydride (B1165640). The resulting acetamido group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled reactions. nih.gov

Common electrophilic aromatic substitution reactions for anilines include:

Halogenation: Reaction with bromine water typically leads to the formation of a polybrominated product. acs.org For controlled monohalogenation, prior acetylation of the amino group is necessary.

Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid can lead to oxidation and the formation of a mixture of ortho, meta, and para products. The formation of the meta product is attributed to the protonation of the amino group in the strongly acidic medium, which forms the meta-directing anilinium ion. nih.govclockss.org

Sulfonation: Reaction with concentrated sulfuric acid yields the corresponding aminobenzenesulfonic acid. acs.org

| Reaction | Electrophile | Major Product(s) | Controlling Factors |

|---|---|---|---|

| Bromination | Br⁺ | Ortho- and poly-brominated derivatives | High activation by the -NH₂ group |

| Nitration | NO₂⁺ | Mixture of ortho, meta, and para isomers | Formation of anilinium ion in acidic media |

| Sulfonation | SO₃ | Ortho-aminobenzenesulfonic acid | Steric hindrance and electronic effects |

Nucleophilic Reactions at the Indoline Nitrogen and Electrophilic Centers

The nitrogen atom of the indoline ring possesses a lone pair of electrons and can act as a nucleophile. This reactivity is exemplified in reactions such as N-alkylation and N-acylation under appropriate conditions. The nucleophilicity of the indoline nitrogen is influenced by the electronic effects of the attached p-aminophenyl group.

Conversely, the aromatic rings of the molecule can be rendered susceptible to nucleophilic attack if substituted with strong electron-withdrawing groups. While the parent molecule is not predisposed to nucleophilic aromatic substitution, derivatives with, for example, nitro groups in strategic positions could undergo such reactions.

Research on related indole (B1671886) systems has shown that the indole nitrogen can participate in nucleophilic substitution reactions, for instance, in the reaction of 1-hydroxyindoles with other nucleophiles in an acidic medium. researchgate.netyoutube.com This suggests that under specific conditions, the indoline nitrogen of this compound could also be involved in similar transformations.

Reactions Involving the Primary Amine Functionality

The primary amino group on the aniline ring is a key site for a variety of chemical transformations, including condensation, acylation, and alkylation reactions.

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.govwikipedia.org This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of Schiff bases is a reversible process.

The reaction of this compound with various carbonyl compounds can lead to a diverse range of imine derivatives with potential applications in coordination chemistry and medicinal chemistry. sigmaaldrich.com

| Carbonyl Compound | Catalyst | Product Type |

|---|---|---|

| Benzaldehyde | Acid (e.g., acetic acid) | N-benzylideneaniline derivative |

| Acetone | Acid | N-isopropylideneaniline derivative |

| Salicylaldehyde | Acid | N-salicylideneaniline derivative |

The primary amino group can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides to form amides. wikipedia.org A common example is the reaction with acetic anhydride to form the corresponding acetanilide (B955) derivative. organic-chemistry.org This reaction is often performed in the presence of a base to neutralize the acid byproduct.

Alkylation of the primary amine can be achieved using alkyl halides. However, the direct alkylation of anilines can be challenging to control and may lead to a mixture of mono- and di-alkylated products, as well as the formation of quaternary ammonium (B1175870) salts. researchgate.net The use of specific catalysts and reaction conditions can improve the selectivity of N-alkylation. masterorganicchemistry.com

Cycloaddition Reactions and Pericyclic Processes Involving the Indoline Moiety

The indoline moiety contains a benzene (B151609) ring and a dihydro-pyrrole ring, both of which can potentially participate in cycloaddition reactions. The double bonds within the aromatic system of the indoline part of the molecule can act as dienophiles in Diels-Alder reactions, a [4+2] cycloaddition process, although this generally requires activation. sigmaaldrich.commasterorganicchemistry.comnih.govmdpi.combeilstein-journals.org

Furthermore, the indoline scaffold can be a precursor for the generation of azomethine ylides, which are 1,3-dipoles. These can then undergo [3+2] cycloaddition reactions with various dipolarophiles to construct complex heterocyclic systems, including spiro-indoline derivatives. wikipedia.orgorganic-chemistry.orgd-nb.info

| Reaction Type | Reactant(s) | Potential Product |

|---|---|---|

| Diels-Alder [4+2] | With a suitable diene | Adduct with a new six-membered ring |

| 1,3-Dipolar [3+2] | Generation of an azomethine ylide and reaction with a dipolarophile | Spiro-pyrrolidinyl-indoline derivative |

Oxidation and Reduction Chemistry of the Compound

The aniline and indoline moieties are susceptible to oxidation. The oxidation of anilines can yield a variety of products depending on the oxidant and reaction conditions. For example, oxidation with hydrogen peroxide can lead to the formation of nitrosobenzene, nitrobenzene, and azoxybenzene (B3421426) derivatives. mdpi.com The primary amino group is particularly sensitive to oxidation.

The indoline ring can be dehydrogenated to form the corresponding indole. This aromatization is a common transformation and can be achieved using various oxidizing agents.

Conversely, the aromatic rings of the molecule can be reduced under certain conditions, for example, through catalytic hydrogenation at high pressure and temperature, although this would require forcing conditions. The reduction of derivatives of the compound, such as those containing nitro groups, can be achieved more readily. For instance, a nitro group on the aniline ring can be reduced to an amino group.

Catalytic Transformations Utilizing the Compound as a Ligand or Substrate

The unique structure of this compound, which combines an indoline moiety with an aniline ring, makes it a candidate for applications in catalysis, both as a directing group or substrate and as a scaffold for ligand design. The nitrogen atom of the indoline ring and the amino group on the aniline fragment can coordinate with transition metals, enabling its use in various catalytic transformations.

Research into related structures demonstrates the utility of N-aryl scaffolds in catalysis. For instance, palladium complexes incorporating N-heterocyclic indolyl ligands have been successfully employed in Suzuki cross-coupling reactions. mdpi.com These systems often feature pincer-type ligands where the indole ring is a central component, coordinated to the metal center. The electronic properties of substituents on the indole and any associated aromatic rings can significantly influence the catalytic activity. Studies have shown that introducing pyridinyl functionalities on the indole ring can enhance the catalytic efficiency in Suzuki coupling reactions. mdpi.com

Furthermore, aniline derivatives are common substrates in C-H functionalization reactions. Palladium catalysis, often in conjunction with specialized ligands, can achieve selective functionalization of the aniline ring. For example, a highly para-selective C-H olefination of various aniline derivatives has been developed using a Pd/S,O-ligand-based catalyst. researchgate.net This methodology is effective for a broad range of substrates, including primary, secondary, and tertiary anilines, under mild and aerobic conditions. The S,O-ligand is crucial for achieving high para-selectivity, showcasing the importance of ligand design in controlling reactivity. researchgate.net Given its structure, this compound could serve as a substrate in similar para-selective C-H functionalization reactions, with the indolinyl group influencing the electronic properties and steric environment of the aniline ring.

The following table summarizes representative catalytic systems where aniline or indole derivatives are utilized, highlighting the potential catalytic applications for this compound.

| Catalytic Reaction | Catalyst/Ligand System | Substrate Type | Key Finding | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Palladium complexes with indolyl-NNN pincer ligands | Aryl halides | N-heterocyclic substituents on the indole ring enhance catalytic activity. | mdpi.com |

| C-H Olefination | Pd(OAc)₂ / S,O-ligand (3-methyl-2-(phenylthio)butanoic acid) | Aniline derivatives | Achieves high para-selectivity in the olefination of the aniline ring. | researchgate.net |

Reactivity Studies of Substituted Analogues and Structure-Reactivity Correlations

The reactivity of this compound is significantly influenced by the electronic nature of substituents that could be introduced on its aniline ring. Structure-reactivity correlations, often analyzed through Hammett plots, provide quantitative insight into these effects. Studies on the oxidation of a series of substituted anilines by iridium(IV) in an aqueous acidic medium offer a clear model for understanding these relationships. nih.gov

In these studies, the reaction rates were found to be highly dependent on the substituent on the aniline ring. Electron-donating groups (EDGs) enhance the rate of oxidation, while electron-withdrawing groups (EWGs) decrease it. This is because EDGs increase the electron density at the reaction center (the nitrogen atom or the aromatic ring), making it more susceptible to electrophilic attack or oxidation. Conversely, EWGs reduce the electron density, deactivating the ring towards oxidation. nih.gov

The observed order of reactivity for various para-substituents was: p-OCH₃ > p-CH₃ > H > p-F > p-Cl > p-Br > p-I > p-COCH₃ > p-COOC₂H₅ > p-COOH > p-SO₃H > p-NO₂. nih.gov

A linear free-energy relationship (LFER) was established by plotting the logarithm of the second-order rate constants (log k₂) against the Hammett substituent constants (σ). A linear relationship with a negative reaction constant (ρ = -4.66) was observed, confirming that the reaction is facilitated by high electron density at the reaction site. nih.gov The indolinyl group at the para position of this compound acts as an electron-donating group, thus activating the molecule towards electrophilic substitution and oxidation compared to unsubstituted aniline.

The kinetic data for the oxidation of various substituted anilines are presented in the table below, illustrating the quantitative effect of substituents on reactivity.

| Substituent on Aniline | Second-Order Rate Constant (k₂) × 10⁻² (L·mol⁻¹·s⁻¹) at 313 K | Hammett Constant (σ) |

|---|---|---|

| p-OCH₃ | 10.30 | -0.27 |

| p-CH₃ | 3.50 | -0.17 |

| H | 0.58 | 0.00 |

| p-F | 0.31 | +0.06 |

| p-Cl | 0.17 | +0.23 |

| p-Br | 0.13 | +0.23 |

| p-I | 0.12 | +0.28 |

| p-COCH₃ | 0.03 | +0.50 |

| p-COOH | 0.01 | +0.45 |

| p-NO₂ | 0.001 | +0.78 |

Data sourced from a study on the oxidation of substituted anilines by iridium (IV). nih.gov

These findings allow for the prediction of the reactivity of hypothetical substituted analogues of this compound. For example, adding an electron-withdrawing group like a nitro or carboxyl group to the aniline ring would decrease its nucleophilicity and rate of oxidation. Conversely, adding further electron-donating groups would enhance its reactivity.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 4-(2,3-dihydro-1H-indol-1-yl)aniline, DFT calculations are crucial for predicting its geometry, electronic properties, and vibrational spectra.

The initial step in computational analysis involves the geometry optimization of the molecule to find its most stable three-dimensional structure. This process minimizes the energy of the molecule with respect to its atomic coordinates. For this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to determine the optimized geometry. asianpubs.org The resulting structure reveals the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformer. The indoline (B122111) and aniline (B41778) rings are not expected to be perfectly planar with respect to each other, with a likely twist around the C-N bond connecting the two moieties.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-N (Aniline-Indoline) Bond Length | ~1.40 Å |

| C-C (Aromatic) Bond Lengths | ~1.39 - 1.42 Å |

| C-N (Indoline Ring) Bond Lengths | ~1.45 - 1.47 Å |

Note: These are estimated values based on typical bond lengths in similar molecules.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO is known as the band gap, which is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. thaiscience.inforesearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline moiety, specifically the amino group and the aromatic ring. Conversely, the LUMO is likely distributed over the indoline part of the molecule. A smaller HOMO-LUMO gap suggests a higher reactivity and lower stability. thaiscience.info DFT calculations can precisely determine the energies of these orbitals and the resulting band gap.

Table 2: Predicted Frontier Orbital Energies and Band Gap for this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | ~ -5.0 to -5.5 |

| LUMO Energy | ~ -1.0 to -1.5 |

Note: These are estimated values based on calculations for similar aniline derivatives. thaiscience.info

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.nettci-thaijo.org The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) in red and regions of positive potential (electron-poor, susceptible to nucleophilic attack) in blue.

In this compound, the MEP surface would likely show negative potential around the nitrogen atom of the aniline's amino group and the π-electron clouds of the aromatic rings, indicating these as sites for electrophilic attack. researchgate.net The hydrogen atoms of the amino group would exhibit positive potential, making them susceptible to nucleophilic interactions.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. asianpubs.orgmaterialsciencejournal.org By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the computational method, allowing for a more accurate comparison with experimental data. asianpubs.org

The vibrational analysis of this compound would reveal characteristic stretching and bending modes. For instance, N-H stretching vibrations of the aniline amino group are expected in the range of 3400-3500 cm⁻¹. materialsciencejournal.org Aromatic C-H stretching modes would appear around 3000-3100 cm⁻¹, while C-N stretching vibrations would be observed at lower frequencies.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretching (Aniline) | 3400 - 3500 |

| Aromatic C-H Stretching | 3000 - 3100 |

| Aliphatic C-H Stretching | 2850 - 2950 |

| C-N Stretching | 1250 - 1350 |

Note: These are typical frequency ranges for the specified vibrational modes. asianpubs.orgmaterialsciencejournal.org

Thermochemical properties such as Gibbs free energy (G), enthalpy (H), and entropy (S) can also be calculated using DFT. These properties are essential for understanding the stability and reactivity of a molecule under different temperature and pressure conditions. The calculations are based on the vibrational frequencies and the electronic energy of the optimized structure. For aniline, the standard enthalpy of formation in the gas phase is a known value that can be used as a reference. chemeo.comnist.gov

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the interactions between filled donor orbitals and empty acceptor orbitals, which are indicative of intramolecular charge transfer and delocalization of electron density. nih.gov

For this compound, NBO analysis would likely reveal significant hyperconjugative interactions. A key interaction would be the delocalization of the lone pair electrons of the aniline's nitrogen atom into the π* anti-bonding orbitals of the aromatic ring. Similarly, interactions between the π orbitals of the aniline ring and the indoline system would also be significant. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the intramolecular charge transfer.

Table 4: Potential NBO Analysis Results for Key Intramolecular Interactions

| Donor NBO | Acceptor NBO | Predicted Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(N) of Aniline | π*(C-C) of Aniline Ring | High |

| π(C-C) of Aniline Ring | σ*(C-N) of Indoline | Moderate |

Note: LP denotes a lone pair. The stabilization energies are qualitative predictions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Theoretical spectroscopy is a powerful tool for predicting and interpreting the spectral properties of molecules. For this compound, these methods can provide valuable insights into its electronic structure and environment.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using Density Functional Theory (DFT), often with the Gauge-Independent Atomic Orbital (GIAO) method. Calculations would first involve optimizing the molecular geometry of this compound, commonly using a functional like B3LYP with a basis set such as 6-311++G(d,p). Subsequent GIAO calculations on the optimized structure yield the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory. The accuracy of these predictions allows for the assignment of experimental spectra and can help in confirming the molecular structure.

UV-Vis Absorption: The electronic absorption spectrum (UV-Vis) is determined by transitions between electronic states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting these spectra in molecules of this size. Following a ground-state geometry optimization, TD-DFT calculations are performed to obtain the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities) of the lowest-energy electronic transitions. For a molecule like this compound, these calculations would likely predict transitions involving the π-systems of the aniline and indoline rings, such as π→π* and n→π* transitions. The solvent environment, which can significantly shift absorption maxima, can be modeled using methods like the Polarizable Continuum Model (PCM).

Computational Studies on Reaction Mechanisms, Pathways, and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, these studies could investigate its synthesis, degradation, or participation in further chemical transformations. DFT calculations are used to map the potential energy surface (PES) of a reaction. This involves:

Locating Reactants and Products: The geometries of the starting materials and products are optimized to find their minimum energy structures.

Identifying Transition States (TS): A transition state represents the highest energy point along the reaction coordinate. TS search algorithms are used to locate these saddle points on the PES. The existence of a true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating Reaction Barriers: The activation energy (energy barrier) of the reaction is calculated as the energy difference between the transition state and the reactants. This value is crucial for predicting the reaction rate.

Mapping Reaction Pathways: By following the reaction path downhill from the transition state in both forward and reverse directions (an Intrinsic Reaction Coordinate, IRC, calculation), the connection between the transition state and the corresponding reactants and products is confirmed.

For instance, studies on the atmospheric oxidation of aniline derivatives by hydroxyl radicals have used these methods to identify addition and abstraction pathways and determine their relative importance.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities change over time.

Conformational Dynamics: For this compound, MD simulations could explore the rotational barrier around the C-N bond connecting the aniline and indoline moieties and the puckering of the five-membered ring in the indoline structure. These simulations reveal the accessible conformations, the timescales of transitions between them, and the relative populations of different conformational states.

Solvent Effects: By explicitly including solvent molecules (e.g., water, ethanol) in the simulation box, MD can provide a detailed picture of solute-solvent interactions. This includes the formation and lifetime of hydrogen bonds between the amine group and solvent molecules, the structure of the solvation shell, and the influence of the solvent on the conformational preferences of the molecule. Such simulations are critical for understanding the behavior of the compound in solution. Studies on similar molecules have used MD to understand the stability of ligand-protein complexes in aqueous environments.

Nonlinear Optical (NLO) Properties Prediction and Analysis

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods are frequently used to predict the NLO response of new organic molecules. The key properties of interest are the dipole moment (μ), the polarizability (α), and the first-order hyperpolarizability (β).

These properties are calculated using DFT, often with the B3LYP functional. A high NLO response is typically associated with molecules possessing a strong electron donor-acceptor character, leading to a large change in dipole moment upon electronic excitation. In this compound, the aniline nitrogen acts as a donor and the indoline moiety can influence the electronic properties. The magnitude of the hyperpolarizability (β) is a direct measure of the second-order NLO activity. Theoretical calculations allow for the screening of potential NLO candidates before undertaking synthetic efforts. For comparison, the calculated β value is often benchmarked against that of a standard NLO material like urea.

Quantum Chemical Descriptors and Reactivity Indices (e.g., Fukui functions)

Quantum chemical descriptors are used to quantify various aspects of a molecule's electronic structure and reactivity. These are typically derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A small gap suggests the molecule is more polarizable and reactive.

Fukui Functions: While global descriptors describe the reactivity of the molecule as a whole, local reactivity indices identify which atoms within the molecule are most likely to be involved in specific types of reactions. The Fukui function, f(r), is a key descriptor for this purpose. It indicates the change in electron density at a specific point when an electron is added to or removed from the molecule.

f⁺(r): Predicts sites for nucleophilic attack (attack by an electron donor).

f⁻(r): Predicts sites for electrophilic attack (attack by an electron acceptor).

f⁰(r): Predicts sites for radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one could predict the most reactive sites for electrophilic, nucleophilic, and radical reactions, providing detailed insight into its chemical behavior.

Advanced Research Applications and Potential of the Indoline Aniline Scaffold

Exploration as a Privileged Scaffold in Chemical Biology and Medicinal Chemistry Research

The indoline (B122111) ring system, a core component of 4-(2,3-dihydro-1H-indol-1-yl)aniline, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov Privileged structures are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, making them highly valuable starting points for drug discovery. nih.gov The indole (B1671886) nucleus and its reduced form, indoline, are present in numerous natural and synthetic biologically active compounds, demonstrating a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.net The versatility of the indoline-aniline scaffold lies in its unique three-dimensional structure and the amenability of the indole and aniline (B41778) rings to chemical modification. This allows for the creation of large libraries of compounds for screening against various biological receptors. nih.gov The fusion of the electron-rich aniline moiety with the indoline core creates a pharmacophore with significant potential for forming key interactions with biological macromolecules, solidifying its status as a promising template for the development of novel therapeutic agents. nih.gov

Structure-Activity Relationship (SAR) Studies on Derivatives and Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For the indoline-aniline scaffold, SAR studies involve synthesizing and testing a series of derivatives and analogues to map out the chemical features essential for a desired pharmacological effect.

The biological activity of derivatives based on the indoline-aniline scaffold is highly dependent on the nature and placement of substituents on both the indoline and aniline rings. Research on analogous heterocyclic systems, such as aminoquinolines and indoles, provides significant insights into these relationships. researchgate.netnih.gov

For instance, in the development of antimalarial agents based on a 4-aminoquinoline (B48711) scaffold, the introduction of different substituents significantly alters potency. Modifications to the side chain and the quinoline (B57606) core can dramatically impact antiplasmodial activity against both sensitive and resistant strains of P. falciparum. researchgate.net Similarly, for indole-based compounds, the addition of specific groups at various positions can confer potent and selective inhibitory activity against targets like Haspin kinase. nih.gov

Key observations from related scaffolds that can be extrapolated to the indoline-aniline core include:

Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of substituents can influence the binding affinity of the molecule. For example, electron-withdrawing groups like halogens (e.g., -Cl, -F) or trifluoromethyl (-CF3) on the aromatic rings can enhance activity by altering the pKa of the molecule or by forming specific halogen bonds with the target protein. researchgate.netscilit.com

Steric Bulk: The size and shape of substituents are critical. Bulky groups can either enhance binding by occupying a specific hydrophobic pocket in the receptor or decrease activity due to steric hindrance, preventing the molecule from adopting the optimal conformation for binding. scilit.com

Position of Substitution: The location of a substituent is crucial. In many heterocyclic drugs, a substituent at one position may lead to a highly active compound, while the same substituent at an adjacent position could render the molecule inactive. nih.gov For example, studies on indolo[2,3-c]quinolin-6-ones showed that substitutions at specific positions on the indole ring were critical for potent Haspin kinase inhibition. nih.gov

The following table summarizes hypothetical SAR trends for the indoline-aniline scaffold based on findings from related molecular structures.

| Position of Substitution | Type of Substituent | Predicted Impact on Bioactivity | Rationale (Based on Analogous Scaffolds) |

| Aniline Ring (para) | Small, lipophilic (e.g., -CH3) | Potential Increase | May fit into a hydrophobic pocket of the target protein. |

| Aniline Ring (meta) | Hydrogen bond donor/acceptor (e.g., -OH, -NH2) | Potential Increase | Could form key hydrogen bonds with amino acid residues in the active site. |

| Indoline Ring (C5 or C6) | Electron-withdrawing (e.g., -Cl, -NO2) | Variable | May enhance binding through specific interactions or alter overall electronic properties. researchgate.net |

| Indoline Nitrogen (N1) | Alkyl group | Likely Decrease | The N-H group may be a critical hydrogen bond donor for receptor interaction. nih.gov |

The conformational flexibility of the indoline-aniline scaffold plays a pivotal role in its interaction with biological targets. Unlike rigid planar molecules, this scaffold has a degree of rotational freedom around the single bond connecting the indoline nitrogen to the aniline ring. This flexibility allows the molecule to adopt different spatial arrangements (conformers) to best fit the three-dimensional shape of a protein's binding site—a concept known as "induced fit". nih.gov

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to optimize lead compounds or to discover novel chemical series with similar biological activity but improved properties. capes.gov.brnih.gov

Scaffold Hopping: This involves replacing the central core (the indoline-aniline scaffold) with a structurally different moiety that maintains the original molecule's key pharmacophoric features in the correct 3D orientation. researchgate.net For the this compound structure, a medicinal chemist might replace the indoline ring with another bicyclic heterocycle (e.g., benzofuran, indazole) or replace the entire scaffold with a completely novel core identified through computational methods. u-strasbg.fr The goal is to improve properties like synthetic accessibility, patentability, or metabolic stability while retaining the desired biological activity. nih.gov

Bioisosteric Replacement: This strategy involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties, leading to a similar biological response. researchgate.net For derivatives of the indoline-aniline scaffold, bioisosteric replacements could include:

Replacing the aniline ring with other amino-heterocycles (e.g., aminopyridine, aminopyrimidine) to modulate basicity and pharmacokinetic properties.

Substituting the phenyl ring of the indoline moiety with a bioisostere like a thiophene (B33073) ring.

Replacing a critical functional group, such as a hydroxyl group, with a bioisostere like an N-H group or a methyl ether to fine-tune hydrogen bonding capacity and lipophilicity. acs.orgcresset-group.com

Investigations of Molecular Interactions with Biological Macromolecules (in vitro)

In vitro studies are essential for elucidating the direct molecular interactions between the this compound scaffold and its biological targets. These experiments, conducted in a controlled environment outside of a living organism, can confirm the binding affinity and mechanism of action predicted by computational models. Techniques such as enzyme inhibition assays, receptor binding assays, and surface plasmon resonance (SPR) are used to quantify the strength of the interaction (e.g., IC50, Ki, KD values) and to understand the kinetics of binding and dissociation. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.gov This method is invaluable for identifying potential biological targets for the indoline-aniline scaffold and for predicting how its derivatives will bind. ijcce.ac.irthesciencein.org

In a typical docking study, the 3D structure of a target protein is obtained from a database like the Protein Data Bank (PDB). The indoline-aniline derivative is then computationally placed into the protein's active site in numerous possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. semanticscholar.org

These studies can reveal key molecular interactions, such as:

Hydrogen Bonds: Between the aniline -NH2 group or the indoline N-H and polar amino acid residues (e.g., Asp, Glu, Ser).

Pi-Pi Stacking: Between the aromatic aniline and indoline rings and aromatic residues like Phe, Tyr, or Trp.

Hydrophobic Interactions: Between the nonpolar parts of the scaffold and hydrophobic pockets in the protein.

The results of docking studies guide the rational design of new analogues. For example, if docking predicts a specific unoccupied hydrophobic pocket near the bound ligand, a derivative with a lipophilic substituent at the corresponding position can be synthesized to try and achieve a stronger binding affinity. ijcce.ac.irresearchgate.net

The table below illustrates hypothetical docking results for a this compound derivative against a generic protein kinase active site.

| Compound | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions | Interacting Amino Acid Residues |

| Parent Scaffold | -7.5 | Hydrogen bond from aniline -NH2Pi-pi stacking with indoline ring | Asp145Phe82 |

| 5-Chloro Derivative | -8.2 | Hydrogen bond from aniline -NH2Pi-pi stacking with indoline ringHalogen bond from -Cl | Asp145Phe82Leu12 |

| 4'-Hydroxy Derivative | -8.0 | Hydrogen bond from aniline -NH2Hydrogen bond from -OH | Asp145Glu91 |

In Silico Screening of Chemical Libraries for Lead Identification

In silico screening has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of vast chemical libraries to identify promising "hit" and "lead" compounds. The process involves computational methods like molecular docking and pharmacophore modeling to predict the binding affinity and interaction of small molecules with a biological target.